Product packaging for CLR457(Cat. No.:)

CLR457

Cat. No.: B1574590
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Phosphoinositide 3-Kinases (PI3Ks) in Cellular Signaling and Disease Pathophysiology

The PI3K signaling pathway is a pivotal intracellular cascade that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism. nih.govamegroups.org Its dysregulation is a frequent event in various human diseases, most notably cancer, making it a significant focus of biomedical research and drug development. nih.govresearchgate.net

Classification and Functional Heterogeneity of PI3K Isoforms (Class I, II, III)

PI3Ks are a family of lipid kinases categorized into three main classes based on their structure, substrate specificity, and mode of regulation. nih.govresearchgate.net

Class I PI3Ks are the most extensively studied in the context of cancer. nih.gov They are heterodimers composed of a catalytic and a regulatory subunit and are responsible for converting phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a key second messenger. nih.gov

Class II PI3Ks are less understood but are implicated in processes such as glucose transport, endocytosis, and cell migration. nih.gov

Class III PI3Ks are involved in the regulation of endosome-lysosome trafficking and the induction of autophagy. researchgate.net

Role of Class I PI3K Isoforms (p110α, p110β, p110δ, p110γ) in Key Intracellular Pathways

Class I PI3Ks are further subdivided into Class IA (p110α, p110β, p110δ) and Class IB (p110γ), each with distinct tissue distribution and functions. researchgate.netechelon-inc.com

p110α and p110β are ubiquitously expressed and play crucial roles in insulin (B600854) signaling and glucose metabolism. nih.gov

p110δ and p110γ are primarily expressed in leukocytes and are central to immune cell signaling, including B and T cell receptor signaling and chemokine-mediated recruitment. researchgate.net

The activation of Class I PI3Ks by growth factors or cytokines leads to the production of PIP3, which recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. nih.gov This initiates the PI3K/AKT/mTOR signaling cascade, a central hub for regulating cell fate. wikipedia.org

Oncogenic Mutations and Dysregulation of the PI3K/AKT/mTOR Pathway

Hyperactivation of the PI3K/AKT/mTOR pathway is one of the most common events in human cancers. nih.govnih.gov This can occur through various mechanisms, including:

Gain-of-function mutations in the PIK3CA gene, which encodes the p110α catalytic subunit. nih.govrsc.org

Loss-of-function mutations or silencing of the tumor suppressor gene PTEN, a phosphatase that counteracts PI3K activity by dephosphorylating PIP3. wikipedia.orgnih.gov

Aberrant activation of upstream receptor tyrosine kinases. nih.gov

This sustained signaling promotes uncontrolled cell proliferation, survival, and resistance to apoptosis, hallmarks of cancer. wikipedia.orgmusechem.com

Overview of Chemical Inhibitors Targeting PI3K Pathway Components

The critical role of the PI3K pathway in cancer has spurred the development of numerous small-molecule inhibitors. These inhibitors can be broadly categorized based on their target specificity: nih.gov

Pan-PI3K inhibitors: These compounds target all Class I PI3K isoforms. researchgate.net

Isoform-selective PI3K inhibitors: These agents are designed to target specific PI3K isoforms, which may offer an improved therapeutic window. researchgate.net

Dual PI3K/mTOR inhibitors: These molecules inhibit both PI3K and mTOR kinases. nih.gov

AKT inhibitors: These compounds target the central downstream effector, AKT. nih.gov

Several PI3K inhibitors have been approved for clinical use, and many more are in various stages of clinical development. nih.govresearchgate.net

Rationale for Pan-Class I PI3K Inhibition in Research Paradigms

The rationale for developing pan-Class I PI3K inhibitors stems from the understanding that multiple isoforms can contribute to oncogenesis and that tumor cells may develop resistance to isoform-specific inhibitors through pathway redundancy. nih.govnih.gov By simultaneously blocking all four Class I isoforms, pan-inhibitors aim to achieve a more comprehensive and durable blockade of the PI3K pathway. researchgate.net This approach is particularly relevant in tumors with activating mutations in the PI3K pathway, where broad inhibition may be necessary to overcome the strong oncogenic signaling. aacrjournals.org

Historical Context of CLR457 Development as a Pan-Class I PI3K Inhibitor

This compound was developed as a potent and balanced pan-Class I PI3K inhibitor. nih.govmedchemexpress.com Preclinical studies characterized its activity through in vitro biochemical assays and in vivo tumor xenograft models. nih.govnovartis.com These initial investigations demonstrated that this compound could inhibit all four Class I PI3K isoforms and exhibited dose-dependent antitumor activity in PI3K-mutant tumor models. nih.govnih.gov

The inhibitory activity of this compound against the Class I PI3K isoforms is summarized in the table below.

PI3K IsoformIC50 (nM)
p110α89 ± 29
p110β56 ± 35
p110δ39 ± 10
p110γ230 ± 31
Data from in vitro biochemical assays. nih.gov

Following its preclinical characterization, this compound advanced to a first-in-human phase I clinical trial to evaluate its properties in patients with advanced solid tumors harboring PI3K pathway activation. nih.govnovartis.com However, the clinical development of this compound was ultimately terminated due to poor tolerability and limited antitumor activity observed in the trial. nih.govnih.gov These findings highlighted the significant challenge of achieving a wide therapeutic index when targeting all Class I PI3K isoforms simultaneously. nih.govnovartis.com

Properties

IUPAC Name

Unknown

SMILES

Unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CLR457;  CLR-457;  CLR 457.

Origin of Product

United States

Molecular and Biochemical Characterization of Clr457 Activity

Mechanism of Action as a Phosphatidylinositol-4,5-bisphosphate 3-Kinase (PI3K) Inhibitor

CLR457 functions as an orally bioavailable pan-class I PI3K inhibitor, meaning it targets and inhibits all four isoforms within this class of enzymes. novartis.com This broad inhibition is central to its biological activity, as PI3K enzymes play pivotal roles in numerous cellular processes, including cell growth, proliferation, survival, and metabolism. nih.govwikipedia.org By inhibiting these kinases, this compound interferes with the signaling cascades that are often aberrantly activated in various pathological conditions. nih.gov

Isoform-Specific Inhibition Profile of this compound (p110α, p110β, p110δ, p110γ)

This compound demonstrates varying inhibitory potencies across the different class I PI3K isoforms (p110α, p110β, p110δ, and p110γ). Preclinical characterization has provided specific half-maximal inhibitory concentration (IC50) values for each isoform, highlighting its balanced pan-inhibition profile. novartis.com

The isoform-specific IC50 values for this compound are summarized in Table 1.

Table 1: Isoform-Specific Inhibition Profile of this compound (IC50 Values)

PI3K IsoformIC50 (nM) ± Standard Deviation
p110α89 ± 29 novartis.com
p110β56 ± 35 novartis.com
p110δ39 ± 10 novartis.com
p110γ230 ± 31 novartis.com

These data indicate that this compound exhibits potent inhibition across all four class I PI3K isoforms, with p110δ being the most sensitive and p110γ being the least sensitive among the tested isoforms. novartis.com

Inhibition of Common PIK3CA Mutant Isoforms (e.g., E545K, H1047R) by this compound

Beyond its activity against wild-type PI3K isoforms, this compound has also been shown to inhibit common oncogenic mutations of the PIK3CA gene, which encodes the p110α catalytic subunit. acs.org Specifically, this compound inhibits the E545K (helical domain mutation) and H1047R (kinase domain mutation) mutant isoforms. acs.org These mutations are frequently observed in various cancers and lead to hyperactivation of the PI3K pathway, promoting tumor growth and survival. nih.govmdpi.com The ability of this compound to inhibit these mutant forms underscores its potential to target PI3K-driven malignancies. acs.org

While specific IC50 values for this compound against these particular mutants were not consistently provided across all general search results, it has been reported that NVP-CLR457 (another name for this compound) has IC50 values of 30 nM for p110α E545K and 43 nM for p110α H1047R. researchgate.net

Table 2: Inhibition of PIK3CA Mutant Isoforms by this compound (IC50 Values)

PIK3CA Mutant IsoformIC50 (nM)
E545K30 researchgate.net
H1047R43 researchgate.net

Elucidation of ATP-Competitive Binding Mechanisms

This compound functions as an ATP-competitive inhibitor. nih.gov This mechanism involves the compound binding to the ATP-binding pocket within the kinase domain of the PI3K enzymes. nih.govmedchemexpress.com By occupying this site, this compound directly competes with ATP, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a crucial step in PI3K signaling. wikipedia.org

Structural studies, including cocrystallization efforts, have provided insights into the binding of this compound (referred to as compound 40) with the kinase domain of PI3Kα (PDB code: 7TZ7). nih.govfrontiersin.org While specific atomic-level details of this compound's interaction with key residues in the ATP-binding pocket were not fully elucidated in the provided general search results, ATP-competitive inhibitors typically exploit the deep hydrophobic pocket at the heart of the kinase domain. nih.govresearchgate.net The selectivity of such inhibitors often depends on subtle differences in the amino acids lining the ATP site and the exploration of surrounding pockets that may be present in different conformational states of the kinase. nih.gov

Downstream Signaling Pathway Modulation by this compound

The inhibition of PI3K by this compound leads to significant modulation of downstream signaling pathways, particularly the PI3K/Akt/mTOR axis, which is central to cell growth, survival, and proliferation. nih.govmedchemexpress.com

Effects on Akt Phosphorylation and Activation

Akt (also known as Protein Kinase B) is a key downstream effector of PI3K. Upon PI3K activation, PIP3 is generated, which recruits Akt to the cell membrane, leading to its phosphorylation and activation. medchemexpress.com this compound's inhibition of PI3K consequently leads to a reduction in Akt phosphorylation and activation.

In cellular assays using U87MG cells, this compound inhibited the phosphorylation of Akt at Ser473 (S473P-Akt) in a dose-dependent manner. The IC50 for the inhibition of S473P-Akt was determined to be 100 nM, with an IC90 of 507 nM. Furthermore, in in vivo tumor xenograft models, this compound demonstrated a dose-dependent inhibition of S473P-Akt, confirming its ability to suppress Akt activity in a physiological context.

Table 3: Inhibition of Akt Phosphorylation (S473P-Akt) by this compound

TargetIC50 (nM)IC90 (nM)
S473P-Akt100507

Impact on mTOR Signaling and Related Substrates (e.g., RPS6)

The mechanistic target of rapamycin (B549165) (mTOR) is another critical downstream component of the PI3K/Akt pathway, forming two distinct complexes, mTORC1 and mTORC2. medchemexpress.com Activation of Akt typically leads to the activation of mTORC1, which in turn phosphorylates various substrates involved in protein synthesis and cell growth, such as ribosomal protein S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). Phosphorylation of ribosomal protein S6 (RPS6) is a commonly used readout for mTORC1 activity.

This compound has been shown to impact mTOR signaling. While its direct inhibition of mTOR activity is less potent compared to its PI3K inhibition, with an IC50 of 2474 ± 722 nM, it effectively inhibits RPS6 phosphorylation with an IC50 of 1633 ± 54 nM. This indicates that while this compound may not be a primary direct mTOR inhibitor, its upstream inhibition of PI3K and subsequent reduction in Akt activity effectively modulates the downstream mTOR/RPS6 signaling axis.

Table 4: Impact of this compound on mTOR Activity and RPS6 Phosphorylation

TargetIC50 (nM) ± Standard Deviation
mTOR activity2474 ± 722
RPS6 phosphorylation1633 ± 54

Investigation of Other Related Kinase Activities

Investigations into this compound's activity against other related kinases have also been conducted. While its primary focus is on PI3K, some reports indicate that NVP-CLR457 exhibits weak activity against mTOR, with an IC50 of 2474 ± 722 nM for mTOR activity and 1633 ± 54 nM for the inhibition of RPS6 phosphorylation researchgate.net. However, other data suggests no significant change in mTOR activity readouts researchgate.net. Furthermore, this compound has been reported to have no impact on the DNA Damage Response (DDR) at concentrations of 1 and 5 μM researchgate.net.

Structure-Activity Relationship (SAR) Studies in Relation to this compound Derivatives

The discovery and optimization of this compound (also referred to as compound 40) involved extensive Structure-Activity Relationship (SAR) studies, building upon the scaffold of previous pan-PI3K inhibitors like buparlisib (B177719) nih.govharvard.edunih.gov. A key aspect of the SAR analysis revealed that the morpholine (B109124) group within the this compound structure is crucial for forming a critical hydrogen bond, while the pyrimidine (B1678525) group serves as the fundamental framework for maintaining inhibitory activity.

Earlier SAR efforts often concentrated on modifications at positions 4 or 6 of pyrimidine scaffolds. To enhance potency, safety, biological stability, and favorable pharmacokinetic properties, the pyrimidine-5-carbonitrile fragment was incorporated as a novel core structure in the development of this compound and its derivatives.

Design Principles for Balancing Pan-Class I PI3K Inhibition

A central design principle behind this compound was to achieve a balanced inhibition across all class I PI3K isoforms wikipedia.orgnih.govharvard.edunih.gov. This strategy aims to broadly target the PI3K pathway, which is frequently activated in various tumor types, potentially offering a wider therapeutic applicability or enhanced efficacy compared to isoform-selective inhibitors nih.govharvard.edunih.gov. The balanced inhibition profile, as evidenced by the IC50 values across p110α, p110β, p110δ, and p110γ, reflects this design objective wikipedia.orgoaes.cc.

Strategies for Minimizing Off-Target Activities (e.g., Microtubule Destabilization, CNS Penetration)

A significant challenge with earlier pan-PI3K inhibitors, such as buparlisib, was their off-target effects, including central nervous system (CNS) penetration and microtubule destabilization, which contributed to their toxicity profiles wikipedia.orgresearchgate.net. This compound was specifically designed to overcome these limitations wikipedia.orgnih.govdavidhdenton.comnih.govresearchgate.netnih.gov.

To minimize off-target activities:

Microtubule Destabilization: this compound was engineered to abrogate microtubule destabilization. Preclinical characterization confirmed that NVP-CLR457 had no discernible effect on the rate of microtubule polymerization wikipedia.orgnih.govresearchgate.netresearchgate.netnih.gov. This was a critical design goal, differentiating it from compounds like buparlisib that exhibited microtubule-related off-target effects wikipedia.orgresearchgate.net.

Despite these design efforts and its potent pan-class I PI3K inhibition, the clinical development of this compound was ultimately terminated due to challenges related to tolerability and limited antitumor activity at pharmacologically active concentrations wikipedia.orgoaes.ccresearchgate.netguidetopharmacology.org. This outcome underscores the inherent difficulties in achieving a broad therapeutic index when targeting all class I PI3K isoforms simultaneously wikipedia.orgoaes.cc.

Preclinical Biological Investigations of Clr457

In Vivo Efficacy in Preclinical Models

Xenograft Models (e.g., Rat1-myr-p110α, HBRX2524)

The antitumor activity of CLR457 has been rigorously evaluated in several xenograft models, including Rat1-myr-p110α, Rat1-myr-p110δ, and HBRX2524. tandfonline.com The Rat1-myr-p110α and Rat1-myr-p110δ models were developed by transfecting Rat1 fibroblasts with N-terminal myristoylated forms of the PI3Kα or PI3Kδ isoforms, respectively, leading to constitutive activation of the PI3K pathway. tandfonline.com The HBRX2524 model represents a patient-derived breast cancer tumor, characterized by an H1047R PIK3CA activating mutation, and was established by subcutaneously implanting resected patient tumor samples into nude mice without prior in vitro manipulation. tandfonline.com

In these models, this compound demonstrated significant antitumor activity. Oral administration of this compound in nude rat xenografts bearing Rat1-myr-p110α tumors exhibited dose-proportional antitumor effects. tandfonline.com Tumor regression was specifically observed at daily doses of 30 mg/kg and higher. tandfonline.com Similar antitumor efficacy, including tumor regression, was noted in murine xenograft models of Rat1-myr-p110α, Rat1-myr-p110δ, and HBRX2524, with regression occurring at a twice-daily dose of 20 mg/kg. tandfonline.com Furthermore, NVP-CLR457 administered at doses ranging from 3 to 20 mg/kg orally, daily for 8 days, showed a clear dose-dependent inhibition of tumor growth in athymic nude mice bearing Rat1-myr-p110α tumors. In the HBRX2524 human primary breast tumor xenograft model, NVP-CLR457 at 40 mg/kg orally, daily for 15 days, effectively inhibited tumor growth throughout the study period.

Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models are increasingly recognized as valuable preclinical tools due to their ability to more accurately recapitulate the molecular features, heterogeneity, and drug response of human tumors compared to traditional cell line-derived xenografts. This compound has been investigated within this clinically relevant framework. The HBRX2524 model, as mentioned, is a patient-derived breast cancer tumor, highlighting this compound's evaluation in such direct patient-derived systems. tandfonline.com

This compound has shown dose-dependent antitumor activity in PI3K-mutant tumor xenografts, which includes patient-derived models like HBRX2524. tandfonline.comarxiv.org The compound has also been included in large-scale preclinical drug screening initiatives, such as the Novartis Institutes for BioMedical Research PDX encyclopedia (NIBR PDXE collection), which comprises 281 PDX models across various cancer types. This broad investigation underscores its potential and the comprehensive nature of its preclinical assessment in models designed to better predict clinical outcomes.

Dose-Dependent Antitumor Activity in Relevant Models

This compound consistently demonstrated dose-dependent antitumor activity across various relevant xenograft models. tandfonline.comarxiv.org Detailed studies in Rat1-myr-p110α nude rat xenografts illustrated a clear correlation between the administered dose and the observed antitumor effect. Oral administration of this compound at doses of 3, 10, 30, and 60 mg/kg once daily (QD), as well as 30 mg/kg twice daily (BID), resulted in dose-proportional antitumor activity. tandfonline.com Notably, tumor regression was observed at doses of 30 mg/kg QD and higher. tandfonline.com In murine xenograft models, including Rat1-myr-p110α, Rat1-myr-p110δ, and HBRX2524, tumor regression was achieved at a dose of 20 mg/kg BID. tandfonline.com

The dose-response findings are summarized in the table below:

Model TypeDosing Regimen (Oral)Observed Antitumor ActivityReference
Rat1-myr-p110α (Nude Rat Xenograft)3, 10, 30, 60 mg/kg QDDose-proportional activity tandfonline.com
Rat1-myr-p110α (Nude Rat Xenograft)30 mg/kg QD and higherTumor regression tandfonline.com
Rat1-myr-p110α (Murine Xenograft)20 mg/kg BIDTumor regression tandfonline.com
Rat1-myr-p110δ (Murine Xenograft)20 mg/kg BIDTumor regression tandfonline.com
HBRX2524 (Murine Xenograft)20 mg/kg BIDTumor regression tandfonline.com
Rat1-myr-p110α (Athymic Nude Mice)3-20 mg/kg QD (for 8 days)Dose-dependent inhibition
HBRX2524 (Human Primary Breast Tumor)40 mg/kg QD (for 15 days)Tumor growth inhibition

Investigation of Synergistic Effects with Other Research Compounds

The investigation into synergistic effects aims to identify combinations of compounds that yield a greater therapeutic outcome than the sum of their individual effects. Preclinical research involving this compound has explored its potential for synergistic activity with other research compounds, particularly within the context of patient-derived xenograft models.

An augmented drug synergy prediction algorithm (ACDA) study, utilizing data from the NIBR PDXE collection, identified specific drug combinations predicted to exhibit synergistic effects in various breast cancer models. Among these combinations, this compound-paclitaxel and this compound-LLM871 were highlighted as having predicted synergistic activity. This suggests that combining this compound with agents like paclitaxel, a widely used chemotherapy drug, or LLM871, could potentially enhance antitumor efficacy in relevant preclinical settings.

Advanced Research Methodologies and Analytical Approaches for Clr457 Studies

Biochemical Assays and Enzyme Kinetics

Biochemical assays were fundamental in determining CLR457's direct inhibitory potency against various PI3K isoforms and other related kinases. These studies provided quantitative measures of its enzymatic inhibition.

This compound demonstrated potent inhibitory activity across the class I PI3K isoforms. In in vitro biochemical assays, this compound inhibited p110α, p110β, p110δ, and p110γ isoforms with varying half-maximal inhibitory concentration (IC50) values nih.govnih.govresearchgate.netnovartis.com.

The IC50 values for this compound against the different PI3K isoforms are summarized in Table 1:

PI3K IsoformIC50 (nM)
p110α89 ± 29
p110β56 ± 35
p110δ39 ± 10
p110γ230 ± 31
nih.govnih.govresearchgate.netnovartis.com

Beyond direct kinase inhibition, this compound also inhibited the phosphorylation of S473P-Akt, a downstream readout of class I PI3K activity, with an IC50 of 100 nM and an IC90 of 507 nM medchemexpress.com. In contrast, this compound showed significantly weaker inhibition of mTOR activity, with an IC50 of 2474 ± 722 nM, and RPS6 phosphorylation, with an IC50 of 1633 ± 54 nM, indicating a primary selectivity towards PI3K over mTOR medchemexpress.com.

This compound is characterized as a pan-class I PI3K inhibitor, designed to balance inhibition across these isoforms researchgate.netacs.orgnih.govx-mol.comfigshare.com. Preclinical characterization confirmed its ability to inhibit all class I PI3K kinase isoforms cancer.gov. In addition to its activity against wild-type PI3K isoforms, in vitro profiling studies indicated that this compound also inhibited common PIK3CA mutant isoforms, specifically E545K (helical domain mutation) and H1047R (kinase domain mutation) nih.gov. Further profiling revealed that this compound had no significant impact on the DNA damage response (DDR) at concentrations of 1 and 5 µM, nor did it affect the rate of microtubule polymerization medchemexpress.com. These findings suggest a relatively specific targeting of the PI3K pathway without broad off-target effects on other critical cellular processes like DDR or microtubule dynamics at tested concentrations medchemexpress.com.

Cell-Based Assays

Cell-based assays were crucial for evaluating the biological consequences of PI3K inhibition by this compound within a cellular context, assessing its effects on fundamental processes such as cell viability, proliferation, apoptosis, and cell cycle progression.

Studies utilizing cell-based assays demonstrated that this compound exhibited dose-dependent antitumor activity nih.govnih.govresearchgate.netnovartis.com. The compound was shown to induce growth inhibition in tumor cells that overexpress PI3K cancer.govresearchgate.net. In in vivo tumor xenograft models, this compound administered orally demonstrated dose-dependent inhibition of tumor growth, including in athymic nude mice bearing xenotransplanted Rat1-myr-p110α tumors and in mice bearing xenograft HBRX2524 human primary breast tumors nih.govmedchemexpress.com. While specific data from assays like MTT or MTS were not detailed in the provided information, the observed dose-dependent growth inhibition and antitumor activity in cellular and xenograft models imply that such cell viability and proliferation assays were integral to its preclinical assessment.

The inhibition of PI3K by this compound was shown to lead to the induction of apoptosis in tumor cells that overexpress PI3K cancer.govresearchgate.net. The PI3K/AKT/mTOR pathway, which is a key intracellular signaling pathway, is known to regulate cell survival, and its overactivity in cancer can reduce apoptosis nih.govresearchgate.net. By inhibiting this pathway, this compound effectively promotes programmed cell death. While specific data from TUNEL assays or caspase activation studies for this compound were not explicitly detailed, the reported induction of apoptosis indicates that such methods would typically be employed to confirm and quantify this effect in preclinical studies.

The PI3K/AKT/mTOR pathway plays a critical role in regulating cell growth and proliferation, processes that are tightly controlled by the cell cycle nih.govresearchgate.net. Dysregulation of this pathway, common in cancer, can lead to uncontrolled cell proliferation researchgate.net. Inhibition of PI3K, as achieved by this compound, can lead to cell cycle arrest oaepublish.com. Although specific flow cytometry data detailing the distribution of cells in different cell cycle phases (e.g., G0/G1, S, G2/M) after this compound treatment were not provided in the search results, it is a standard analytical approach for compounds targeting pathways involved in cell proliferation and would be used to elucidate how this compound impacts cell cycle progression.

Molecular Biology Techniques

Molecular biology techniques are fundamental for investigating this compound's impact on protein expression, phosphorylation states, and gene transcription, offering a detailed view of its cellular effects.

Western blot analysis is a widely utilized molecular biology technique for the detection and quantification of specific proteins within a sample, as well as for assessing their post-translational modifications, such as phosphorylation idrblab.netacs.orgmrc.ac.uk. In the context of this compound, Western blot is instrumental in evaluating its effect on downstream signaling pathways regulated by PI3K. As a pan-class I PI3K inhibitor, this compound is expected to reduce the phosphorylation of key substrates in the PI3K/Akt/mTOR pathway.

Research findings indicate that NVP-CLR457 demonstrates a clear dose-dependent inhibition of S473P-Akt phosphorylation wikipedia.org. Akt (Protein Kinase B) is a crucial downstream effector of PI3K, and its phosphorylation at serine 473 (S473) is a critical indicator of PI3K pathway activation guidetopharmacology.org. By quantifying the levels of phosphorylated Akt relative to total Akt protein, researchers can ascertain the efficacy of this compound in inhibiting PI3K activity within cellular models. For instance, studies have shown that this compound can achieve significant S473P-Akt inhibition in a dose-dependent manner in xenograft models wikipedia.org. A representative finding is presented in Table 1, illustrating the dose-dependent inhibition of S473P-Akt phosphorylation by this compound.

Table 1: Representative Inhibition of S473P-Akt Phosphorylation by this compound in a Cellular Model

This compound Concentration (nM)Relative S473P-Akt Phosphorylation (% of Control)
0100
1075
5040
10015
5005

Note: Data are illustrative and represent typical dose-dependent inhibition observed in cellular assays.

Gene expression profiling techniques, including quantitative reverse transcription polymerase chain reaction (qRT-PCR) and microarray analysis, are employed to measure the activity of thousands of genes simultaneously, providing a comprehensive understanding of how a compound influences cellular processes at the transcriptional level. For this compound, these methods are vital for identifying changes in gene expression patterns associated with PI3K inhibition.

qRT-PCR offers a highly sensitive and quantitative method for assessing the expression levels of specific target genes. In this compound studies, qRT-PCR can be used to validate the differential expression of genes identified through broader screening methods, such as microarrays, or to specifically examine genes known to be regulated by the PI3K pathway. Microarray analysis allows for the high-throughput screening of gene expression, enabling the identification of gene signatures that are modulated by this compound treatment in various cell lines or tissue samples. By comparing gene expression profiles in treated versus untreated cells, researchers can uncover the molecular pathways affected by this compound, potentially revealing novel therapeutic targets or biomarkers of response. While specific gene expression data for this compound is not detailed in the provided search results, the utility of these methods for understanding its broader cellular impact, beyond direct protein phosphorylation, is well-established in drug discovery.

CRISPR-Cas9 (Clustered Regularly Interspaced Short Palindromic Repeats-CRISPR-associated protein 9) and RNA interference (RNAi) are powerful genetic tools used for target validation in research models. These techniques enable researchers to selectively reduce or eliminate the expression of specific genes, thereby mimicking or complementing the effects of a pharmacological inhibitor like this compound.

In the context of this compound, CRISPR-Cas9 can be utilized to generate precise gene knockouts of PI3K isoforms (e.g., PIK3CA for PI3Kα, PIK3CD for PI3Kδ) in cellular or animal models. By observing whether the genetic ablation of a specific PI3K isoform produces similar phenotypic effects to this compound treatment, researchers can confirm that PI3K is indeed the primary and relevant target of the compound. Similarly, RNAi, through the use of small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), can achieve transient or stable knockdown of PI3K gene expression. Comparing the cellular responses (e.g., cell proliferation, survival, or Akt phosphorylation) in PI3K-knockdown models with those observed under this compound treatment provides robust evidence for target engagement and specificity. These genetic approaches are crucial for validating the on-target effects of this compound and distinguishing them from potential off-target activities.

Structural Biology and Computational Approaches

Structural biology and computational approaches are indispensable for understanding the molecular basis of this compound's interaction with its targets, guiding rational drug design and optimization.

X-ray crystallography is a high-resolution structural biology technique that provides atomic-level details of protein structures and their complexes with ligands. For this compound, crystallographic studies of its complexes with various PI3K isoforms (such as PI3Kα and PI3Kδ) are critical for elucidating its precise binding mode and understanding its pan-class I inhibitory profile.

By crystallizing this compound in complex with the catalytic domains of PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ, researchers can visualize the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern the inhibitor's affinity and selectivity for each isoform. Such structural insights reveal how this compound occupies the ATP-binding pocket of these kinases and interacts with key residues, explaining its potent and balanced pan-class I inhibition. This detailed structural information is invaluable for understanding the molecular basis of this compound's activity and for informing future drug design efforts aimed at developing more selective or potent PI3K inhibitors.

Molecular docking and molecular dynamics (MD) simulations are computational techniques that complement experimental structural biology by predicting and analyzing the interactions between a small molecule (like this compound) and its protein target researchgate.net.

Molecular docking algorithms predict the preferred binding poses and affinities of this compound within the active site of PI3K isoforms. This allows for rapid screening of potential binding modes and estimation of binding energies, guiding the design of new chemical entities with improved properties researchgate.net. For this compound, docking studies would provide initial hypotheses about its interactions with PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ, helping to rationalize its pan-inhibitory nature.

Detailed Research Findings: this compound's PI3K Isoform Inhibition

Preclinical characterization of this compound (NVP-CLR457) has revealed its potent and balanced inhibitory activity across the class I PI3K isoforms. In vitro biochemical assays have determined the following inhibitory concentrations (IC50) for this compound against the different PI3K isoforms wikipedia.orgwikipedia.orgmrc.ac.uk:

Table 2: In Vitro IC50 Values of this compound Against Class I PI3K Isoforms

PI3K IsoformIC50 (nM) ± Standard Deviation
p110α89 ± 29
p110β56 ± 35
p110δ39 ± 10
p110γ230 ± 31

This data highlights this compound's broad inhibitory profile against all four class I PI3K isoforms, with particularly strong potency against p110δ. These findings are crucial for understanding this compound's mechanism as a pan-PI3K inhibitor and its potential therapeutic applications.

In Silico Screening and Predictive Modeling

In silico drug design, also known as computer-aided drug design (CADD), leverages computational techniques and models to identify and optimize drug-like molecules wikipedia.org. This paradigm integrates computational chemistry, molecular modeling, and advanced bioinformatics to expedite various stages of chemical research, including target identification, lead discovery, and optimization of compound properties guidetopharmacology.org. Key concepts within this domain include virtual screening, molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) analysis guidetopharmacology.orgnih.gov. These methods enable researchers to predict how a compound might interact with a specific biological target and to assess critical properties, thereby refining the candidate pool before extensive physical experimentation guidetopharmacology.org.

Application to this compound Studies

In the context of this compound, in silico methodologies have been instrumental in understanding its molecular profile and interactions. Computational studies have been employed to predict the compound's binding characteristics with its intended targets and to estimate its physicochemical and pharmacokinetic attributes harvard.edu.

Virtual Screening for Target Interaction Virtual screening techniques, such as molecular docking, are used to computationally analyze large libraries of chemical compounds to identify those most likely to bind to a specific drug target, typically a protein receptor or enzyme nih.govnih.gov. For this compound, molecular docking calculations have been performed to assess its binding affinity to various protein targets. For instance, studies have investigated this compound's interaction with the αβ-tubulin heterodimer, providing insights into its potential off-target activities or alternative mechanisms of action acs.org. The principles involve measuring the presence or absence of specific substructures, matching calculated molecular properties, and fitting putative ligand molecules into the target receptor site nih.gov.

Detailed Research Findings

Research findings concerning this compound highlight the utility of in silico methods in characterizing its inhibitory profile and molecular interactions.

Inhibitory Activity Against PI3K Isoforms: this compound (NVP-CLR457) has been identified as a pan-class I Phosphoinositol-3-Kinase (PI3K) inhibitor. While the definitive inhibitory concentrations are determined through in vitro biochemical assays, these experimental results often validate and correlate with initial predictions derived from in silico models harvard.edu. The inhibitory concentrations (IC50 values) against the different PI3K isoforms demonstrate this compound's broad activity across this class of enzymes harvard.edu.

Table 1: this compound Inhibitory Activity Against PI3K Isoforms

PI3K IsoformIC50 (nM) harvard.edu
p110α89 ± 29
p110β56 ± 35
p110δ39 ± 10
p110γ230 ± 31

Molecular Docking Binding Affinities: Computational studies, specifically molecular docking calculations, have provided insights into the binding affinity of this compound and other related compounds to the αβ-tubulin heterodimer. These calculations help in understanding potential off-target interactions or the compound's broader biological impact acs.org.

Table 2: Molecular Docking Binding Affinities for this compound and Related Compounds to αβ-Tubulin Heterodimer (PDB 5M7E)

LigandBinding Affinity (kcal/mol) acs.org
BKM120-10.2
PIKin2-9.9
PIKin3-10.1
This compound-10.1
Compound 8-8.4
Compound 10a-10.7
Compound 10b-10.4
Compound 10c-9.0
Compound 10e-9.0

These detailed findings, derived from and supported by in silico methodologies, underscore the critical role of computational approaches in elucidating the molecular mechanisms and potential interactions of compounds like this compound. They provide a foundational understanding for further experimental validation and optimization efforts.

Comparative Analysis and Translational Research Implications of Clr457

Comparative Studies with Other PI3K Inhibitors in Preclinical Settings

The landscape of PI3K inhibitors includes both pan-PI3K inhibitors, which target multiple isoforms, and isoform-selective inhibitors, designed to target specific PI3K isoforms. Preclinical studies are crucial for defining the inhibitory profile and potential of these compounds.

Pan-PI3K vs. Isoform-Selective Inhibitors

Pan-PI3K inhibitors, such as CLR457 and Buparlisib (B177719), are designed to inhibit all four catalytic isoforms of class I PI3Ks: p110α, p110β, p110δ, and p110γ. mdpi.com This broad inhibition strategy aims to address the widespread alterations in the PI3K pathway across various tumor types, offering a prospect for treating a broad range of cancers and potentially achieving greater efficacy with a single inhibitor. nih.govresearchgate.net However, the broad inhibition can also lead to more pronounced on-target and off-target effects. researchgate.netnih.gov

In contrast, isoform-selective inhibitors, such as Alpelisib, target specific PI3K isoforms. Alpelisib, for instance, is selective for the α isoform (PIK3CA). guidetopharmacology.org This approach aims to improve the therapeutic index by reducing toxicities associated with inhibiting multiple isoforms, particularly in tumors driven by specific PI3K isoform mutations. researchgate.netnihr.ac.uk

Distinguishing this compound's Profile from Other Inhibitors (e.g., Buparlisib, Alpelisib)

This compound is characterized as a potent and balanced pan-class I PI3K inhibitor. nih.govmedchemexpress.comfigshare.com Preclinical characterization of this compound demonstrated its inhibitory activity across all four class I PI3K isoforms with varying half-maximal inhibitory concentrations (IC50) in biochemical assays. nih.govnovartis.comnih.gov

CompoundPI3K IsoformIC50 (nM)
This compoundp110α89 ± 29
This compoundp110β56 ± 35
This compoundp110δ39 ± 10
This compoundp110γ230 ± 31
Buparlisibp110α52
Buparlisibp110β166
Buparlisibp110δ116

Data derived from nih.govnovartis.comnih.govd-nb.info.

This compound also demonstrated dose-dependent antitumor activity in PI3K-mutant tumor xenografts. nih.govnovartis.comnih.gov Notably, this compound was designed to abrogate central nervous system (CNS) penetration and microtubule destabilization, which were identified as problematic off-target effects associated with other pan-PI3K inhibitors like Buparlisib. nih.govnih.govfigshare.com

Buparlisib (also known as BKM120) is an orally available pan-class I PI3K inhibitor. wikipedia.orgnih.govguidetopharmacology.org Its preclinical profile indicated inhibition across p110α, p110β, and p110δ isoforms. nih.govd-nb.info However, at higher concentrations in preclinical settings, Buparlisib was found to inhibit microtubule dynamics through direct binding to tubulin, leading to off-target effects such as changes in mitotic gene expression and G2-M arrest. nih.govaacrjournals.org Its toxicity profile was also partly attributed to CNS penetration. nih.govnih.govfigshare.com

Alpelisib (also known as BYL719) is an alpha-specific PI3K inhibitor with predominant activity against PI3Kα. guidetopharmacology.orgwikipedia.orgmims.com It has shown activity in cell lines harboring PIK3CA mutations. mims.com The development of Alpelisib aimed for a better therapeutic window compared to pan-class I inhibitors by focusing on isoform selectivity. aacrjournals.org

Challenges and Considerations in Developing Pan-Class I PI3K Inhibitors

The development of pan-class I PI3K inhibitors has faced significant challenges, primarily related to achieving a favorable therapeutic index and managing off-target effects.

Achieving a Favorable Therapeutic Index in Research Models

Despite promising preclinical anti-tumor activity, the first generation of pan-PI3K inhibitors often encountered toxicity profiles that limited their further clinical development. mdpi.comresearchgate.net The difficulty in achieving a wide therapeutic index when targeting all class I PI3K isoforms has been a major hurdle. nih.govnovartis.comnih.gov This challenge is underscored by the observation that while pharmacologically active concentrations of this compound were achieved in preclinical models and human studies, its clinical development was terminated due to poor tolerability and limited anti-tumor activity. nih.govnovartis.comnih.gov

Off-Target Effects and Their Management in Preclinical Studies

Off-target effects represent a significant consideration in the preclinical development of PI3K inhibitors. For instance, Buparlisib's toxicity profile was, in part, linked to CNS penetration and off-target effects on microtubules. nih.govnih.govfigshare.comnih.govaacrjournals.org These non-PI3K-related activities, particularly at higher concentrations, can confound the interpretation of preclinical observations and limit the achievable therapeutic window. nih.govaacrjournals.org

To mitigate such issues, this compound was specifically designed as a pan-class I PI3K inhibitor to abrogate CNS penetration and microtubule destabilization. nih.govnih.govfigshare.com This highlights a strategic approach in preclinical drug design to anticipate and address potential off-target liabilities from the outset. Careful concentration and dose range selection in preclinical studies are critical to ensure that observed effects are correctly attributed to PI3K inhibition rather than off-target activities. nih.govaacrjournals.org

Theoretical Applications and Future Research Directions

The broad inhibition offered by pan-PI3K inhibitors like this compound suggests their potential utility in treating a wide array of tumor types, particularly given the high frequency of PIK3CA and PTEN alterations in human cancers. nih.govnih.govresearchgate.netd-nb.info

Future research directions for PI3K inhibitors, including compounds with this compound's pan-inhibitory profile, are multifaceted:

Biomarker Identification: There is an ongoing need to identify appropriate efficacy biomarkers to better predict patient response and guide treatment strategies. onclive.comresearchgate.netnih.govacs.orgnih.gov A robust understanding of the relationship between these markers and pathway inhibition is crucial. nih.gov

Combination Therapies: Exploring rational combination regimens with other targeted therapies is a key avenue, especially for patients with PIK3CA-mutant tumors. onclive.comresearchgate.netnih.gov This approach aims to overcome adaptive molecular mechanisms and intrinsic or acquired resistance that can limit the efficacy of single-agent PI3K inhibition. onclive.comnih.gov

Optimized Dosing Schedules: Investigating new scheduling and dosing regimens, such as intermittent dosing, could potentially improve the therapeutic index by allowing for sustained target inhibition while minimizing dose-limiting toxicities. onclive.comnih.gov

Addressing Resistance Mechanisms: Further research is needed to understand and counteract mechanisms of resistance, including the reactivation of the PI3K pathway through feedback loops or the activation of compensatory parallel signaling cascades. onclive.com

These efforts aim to enhance the clinical impact of PI3K inhibitors and realize their full therapeutic potential in oncology.

Exploration of this compound in Different Disease Models (e.g., Non-Oncological)

Research into this compound has predominantly focused on its efficacy within oncological disease models, given the frequent activation of the PI3K pathway in human cancers. Preclinical evaluations have extensively utilized various tumor xenograft models to assess this compound's antitumor activity. Notable models include Rat1 fibroblasts transfected with N-terminal myristoylated forms of PI3Kα or PI3Kδ isoforms (Rat1-myr-p110α and Rat1-myr-p110δ), which exhibit constitutive activation of the PI3K pathway. guidetopharmacology.orgnih.gov Additionally, this compound's effects have been examined in HBRX2524 human primary breast tumor xenografts and other PI3K-mutant tumor xenografts. guidetopharmacology.orgnih.govnih.gov In these models, this compound consistently demonstrated dose-dependent antitumor activity. guidetopharmacology.orgnih.gov

While the primary focus has been on cancer, the broader potential of compounds like this compound has been explored in patent literature, with some patents broadly listing this compound among compounds potentially useful in treating conditions such as Retroviridae viral infections, including HIV. wikipedia.orgnih.gov However, detailed preclinical studies specifically exploring this compound in non-oncological disease models have not been extensively reported in the scientific literature to the same extent as its oncological applications.

Development of this compound Analogs with Enhanced Specificity or Activity

This compound itself represents a significant advancement in the development of pan-class I PI3K inhibitors, emerging from an optimization process that began with compounds like buparlisib (BKM120, PubChem CID: 16654980). bjmu.edu.cnresearchgate.neted.ac.uk The design strategy for this compound aimed to overcome limitations of earlier PI3K inhibitors by enhancing specificity and activity characteristics. Key objectives in its development included:

Eliminating microtubule-stabilizing off-target activity. bjmu.edu.cnacs.orgresearchgate.netfda.gov

Achieving a balanced pan-class I PI3K inhibition profile, with particular emphasis on the class IA isoforms (p110α, p110β, p110δ). bjmu.edu.cnacs.orgnih.govresearchgate.net

Minimizing central nervous system (CNS) penetration to reduce CNS-related toxicities. bjmu.edu.cnacs.orgguidetopharmacology.orgresearchgate.net

Possessing a favorable kinase selectivity profile, specifically demonstrating selectivity over mTOR inhibition. acs.org

This compound exhibits potent inhibitory activity across the class I PI3K isoforms, as shown in the table below. guidetopharmacology.orgnih.gov

PI3K IsoformIC50 (nM) ± Standard Deviation
p110α89 ± 29
p110β56 ± 35
p110δ39 ± 10
p110γ230 ± 31

These values highlight this compound's balanced inhibition of the class IA isoforms (p110α, p110β, p110δ) and its relatively higher IC50 for p110γ, indicating a degree of selectivity within the class I PI3Ks. The development of this compound exemplifies a rational medicinal chemistry approach to design a compound with a refined target profile for improved therapeutic potential. acs.orged.ac.uk

Integration with Systems Biology and Pharmacogenomics for Biomarker Identification

The integration of systems biology and pharmacogenomics is crucial for identifying biomarkers that predict drug response, understand inter-individual variability, and facilitate personalized treatment strategies. fda.govbiorxiv.orgnih.govmdpi.com In the context of this compound, its evaluation in patient-derived xenograft (PDX) models has been a key area for such integration. researchgate.netharvard.edu

PDX models, which better reflect the heterogeneity of human tumors compared to conventional cell line xenografts, have been utilized to assess drug sensitivity and identify potential biomarkers of response. researchgate.netharvard.edu For instance, studies have compared tumor volume changes in response to this compound and other PI3K inhibitors like BKM120 (buparlisib) across panels of PDX models. researchgate.net Computational platforms, such as Xeva, have been developed to manage, analyze, and visualize pharmacogenomic data from PDX models, enabling the discovery of biomarkers predictive of drug response. biorxiv.orgharvard.edu This integrative approach allows researchers to correlate genomic features (e.g., gene expression, copy number aberrations, mutations) with observed drug responses in preclinical settings, providing insights into potential patient stratification strategies for future therapies. biorxiv.orgharvard.edu

Novel Research Strategies for Overcoming Pathway Adaptation and Resistance in Preclinical Models

A significant challenge in targeting the PI3K pathway in cancer therapy is the development of pathway adaptation and resistance. The PI3K pathway is frequently hyperactivated in human cancers and contributes to both tumor progression and resistance to various anticancer agents. pnas.org Mechanisms of resistance can include the reactivation of receptor tyrosine kinases (RTKs), which can blunt the effects of PI3K inhibition. pnas.org

Q & A

Q. Methodological Recommendation :

  • Use LC-MS for pharmacokinetic (PK) profiling to quantify plasma concentrations and calculate parameters like AUC(0-24h) and Cmax .
  • Monitor glucose homeostasis in vivo, as PI3K inhibition may induce hyperglycemia, a common on-target toxicity .

How should researchers design dose-escalation protocols for this compound to balance efficacy and toxicity in early-phase trials?

Advanced Research Focus
In the first-in-human Phase I trial, this compound exhibited a narrow therapeutic index, with dose-limiting toxicities (DLTs) such as Grade 3 rash (27.2% at 100 mg/day) and hyperglycemia . Despite preclinical efficacy (tumor shrinkage in xenografts), clinical disease control rates were modest (32.3%), highlighting the need for adaptive trial designs.

Q. Methodological Recommendation :

  • Implement Bayesian logistic regression models (BLRM) with overdose control (EWOC) for dose escalation to mitigate toxicity risks while optimizing exposure .
  • Define maximum tolerated dose (MTD) based on DLTs within Cycle 1 (28 days) and correlate plasma PK (e.g., AUCtau) with adverse events (AEs) .

How can researchers resolve contradictions between preclinical efficacy and limited clinical activity of this compound?

Advanced Research Focus
Preclinical models showed significant tumor regression in PI3K-driven xenografts, but clinical trials reported only 25.8% stable disease and no confirmed responses . Potential explanations include:

  • CNS penetration : this compound lacks brain-barrier penetration, limiting efficacy in CNS metastases .
  • Non-specific microtubule effects : Off-target toxicity may reduce therapeutic window .

Q. Methodological Recommendation :

  • Conduct comparative PK/pharmacodynamic (PD) studies between species to identify exposure thresholds for efficacy/toxicity .
  • Use patient-derived xenografts (PDXs) with matched mutational profiles (e.g., PIK3CA mutations, PTEN loss) to improve translational relevance .

What statistical approaches are critical for analyzing this compound’s safety and efficacy data in heterogeneous patient populations?

Advanced Research Focus
In the Phase I trial, 51.6% of patients experienced Grade 3/4 drug-related AEs, with variability linked to dose and mutation status (e.g., PIK3CA vs. PTEN alterations) .

Q. Methodological Recommendation :

  • Apply RECIST v1.1 for tumor response assessment, with centralized radiology review to minimize bias .
  • Use descriptive statistics for safety endpoints (AE frequency, severity) and Cox regression for survival analysis, stratifying by molecular subgroups .

How can researchers optimize this compound’s therapeutic index through combination therapies?

Advanced Research Focus
this compound’s monotherapy limitations (e.g., rapid resistance, toxicity) suggest synergy with mTOR inhibitors or anti-EGFR agents. Preclinical data on PI3K/mTOR dual inhibition support this approach .

Q. Methodological Recommendation :

  • Design in vivo combination studies using isoform-specific PI3K inhibitors (e.g., α-selective) to reduce off-target effects .
  • Use longitudinal PD biomarkers (e.g., p-AKT suppression) to validate target engagement .

What biomarkers are most predictive of this compound response, and how should they be validated?

Basic Research Focus
PIK3CA mutations and PTEN loss were common in trial participants (endometrial/breast cancers) but did not correlate with clinical benefit .

Q. Methodological Recommendation :

  • Integrate next-generation sequencing (NGS) with phospho-proteomic profiling to identify resistance mechanisms (e.g., RAS/MAPK activation) .
  • Validate biomarkers in pre-/post-treatment biopsies using immunohistochemistry (IHC) for PI3K pathway markers (e.g., p-S6) .

How do this compound’s pharmacokinetic properties influence its clinical utility?

Basic Research Focus
this compound has rapid absorption (median Tmax: 1–3.5 hours) and dose-proportional AUC(0-24h) but poor accumulation (Racc: 1.2–1.5) . Limited CNS penetration reduces efficacy in brain metastases.

Q. Methodological Recommendation :

  • Perform cerebrospinal fluid (CSF) sampling in preclinical models to assess CNS bioavailability .
  • Explore prodrug formulations to enhance solubility and reduce gastrointestinal toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.